molecular formula C13H16FN3O3S B2987243 2-[(5-Cyano-6-methoxypyridin-3-yl)-(cyclopropylmethyl)amino]ethanesulfonyl fluoride CAS No. 2411256-71-6

2-[(5-Cyano-6-methoxypyridin-3-yl)-(cyclopropylmethyl)amino]ethanesulfonyl fluoride

Cat. No.: B2987243
CAS No.: 2411256-71-6
M. Wt: 313.35
InChI Key: XFYCMONNEQDPJG-UHFFFAOYSA-N
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Description

2-[(5-Cyano-6-methoxypyridin-3-yl)-(cyclopropylmethyl)amino]ethanesulfonyl fluoride is a synthetic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Cyano-6-methoxypyridin-3-yl)-(cyclopropylmethyl)amino]ethanesulfonyl fluoride typically involves multi-step organic synthesis. The process may begin with the functionalization of a pyridine ring, followed by the introduction of the cyano group and methoxy substituent. The cyclopropylmethyl group is then added via alkylation reactions. The final step usually involves the introduction of the ethanesulfonyl fluoride group through sulfonation and subsequent fluorination reactions. The precise reaction conditions, such as temperature, solvents, and catalysts, depend on the specifics of each step and the desired yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound involves optimizing the synthetic route for scalability and cost-efficiency. This can involve continuous flow synthesis techniques, which provide better control over reaction parameters, higher yields, and reduced waste compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions it Undergoes

2-[(5-Cyano-6-methoxypyridin-3-yl)-(cyclopropylmethyl)amino]ethanesulfonyl fluoride can participate in several types of chemical reactions, including:

  • Oxidation: : This compound may undergo oxidation reactions under specific conditions, leading to the formation of new functional groups or breakdown products.

  • Reduction: : Reduction reactions can alter the cyano group to yield primary amines or other derivatives.

  • Substitution: : The ethanesulfonyl fluoride group can undergo nucleophilic substitution reactions, where the fluoride atom is replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Catalytic hydrogenation or metal hydrides like lithium aluminium hydride.

  • Substitution: : Nucleophiles such as amines or thiols.

Major Products Formed

  • Oxidation: : Various oxidized derivatives depending on the conditions and reagents used.

  • Reduction: : Amine derivatives.

  • Substitution: : Compounds with new functional groups in place of fluoride.

Scientific Research Applications

2-[(5-Cyano-6-methoxypyridin-3-yl)-(cyclopropylmethyl)amino]ethanesulfonyl fluoride has been utilized in a variety of scientific research applications:

  • Chemistry: : It serves as a versatile intermediate in the synthesis of complex organic molecules.

  • Biology: : This compound is used in studies involving enzyme inhibition and protein modification.

  • Industry: : Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[(5-Cyano-6-methoxypyridin-3-yl)-(cyclopropylmethyl)amino]ethanesulfonyl fluoride exerts its effects typically involves interaction with molecular targets such as enzymes. The ethanesulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. This can disrupt specific biological pathways, which is useful in both research and therapeutic contexts.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Cyano-6-methoxypyridin-3-yl)-(methyl)amino]ethanesulfonyl fluoride

  • 2-[(5-Cyano-6-methoxypyridin-3-yl)-(cyclopropylmethyl)amino]propane-1-sulfonyl fluoride

  • 2-[(5-Cyano-6-methoxypyridin-3-yl)-(cyclopropylmethyl)amino]butanesulfonyl fluoride

Uniqueness

2-[(5-Cyano-6-methoxypyridin-3-yl)-(cyclopropylmethyl)amino]ethanesulfonyl fluoride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropylmethyl group enhances its lipophilicity and potentially improves its ability to interact with biological membranes or proteins.

By comparing the chemical structure and reactivity of these compounds, researchers can understand the specific properties that make this compound a valuable tool in various scientific applications.

Properties

IUPAC Name

2-[(5-cyano-6-methoxypyridin-3-yl)-(cyclopropylmethyl)amino]ethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O3S/c1-20-13-11(7-15)6-12(8-16-13)17(9-10-2-3-10)4-5-21(14,18)19/h6,8,10H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYCMONNEQDPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)N(CCS(=O)(=O)F)CC2CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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